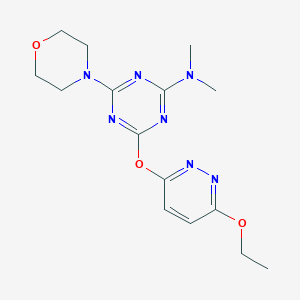![molecular formula C16H15N3O2 B5262246 3-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5262246.png)
3-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains both an oxadiazole and a pyridine ringThe presence of the oxadiazole ring is particularly noteworthy, as it is known for its bioisosteric properties and a wide range of biological activities .
Vorbereitungsmethoden
The synthesis of 3-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common synthetic route involves the reaction of 4-propoxybenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with a suitable carboxylic acid derivative to form the oxadiazole ring. Finally, the oxadiazole is coupled with a pyridine derivative under appropriate conditions to yield the target compound .
Analyse Chemischer Reaktionen
3-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its bioisosteric properties and ability to interact with biological targets.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 3-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
3-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other oxadiazole derivatives, such as:
3-aryl-5-alkyl-1,2,4-oxadiazole derivatives: These compounds exhibit higher inhibitory potency against certain enzymes compared to their 5-aryl-3-alkyl counterparts.
1,3,4-oxadiazole derivatives: These compounds are also of interest due to their wide range of applications in pharmaceuticals and materials science.
The unique combination of the oxadiazole and pyridine rings in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(4-propoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-10-20-14-7-5-12(6-8-14)16-18-15(19-21-16)13-4-3-9-17-11-13/h3-9,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZCOBUBOYYKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,4-dichlorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B5262165.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5262175.png)
![5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5262179.png)
![4-chloro-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5262180.png)
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] thiophene-2-carboxylate](/img/structure/B5262188.png)
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262192.png)
![(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5262195.png)


![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-2-methylbenzamide](/img/structure/B5262209.png)
![6-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5262215.png)
![2-ethyl-4-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1,3-oxazole-5-carboxamide dihydrochloride](/img/structure/B5262229.png)

![[2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-oxoethyl]urea](/img/structure/B5262252.png)
